molecular formula C16H21BO2 B8187430 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester

1,2-Dihydro-naphthalene-3-boronic acid pinacol ester

Cat. No.: B8187430
M. Wt: 256.1 g/mol
InChI Key: NHRLLKFVTQJIFN-UHFFFAOYSA-N
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Description

1,2-Dihydro-naphthalene-3-boronic acid pinacol ester (CAS 2361221-57-8) is a high-value organoboron building block of interest in modern organic synthesis and pharmaceutical research. This compound features a dihydronaphthalene scaffold, a structure recognized as an important subtype of the lignan family and widely found in natural products and bioactive compounds . The pinacol ester group provides enhanced stability towards moisture and air compared to the corresponding free boronic acid, facilitating easier handling, purification, and longer shelf life . Its primary research application is as a key nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds . This reaction is indispensable for constructing complex molecules, including aryldihydronaphthalene (ADHN) derivatives, under often mild conditions that preserve delicate functional groups, making it ideal for multi-step syntheses . The ADHN scaffold is a potential drug lead due to the potent activity of its analogues against various diseases and serves as a crucial intermediate for preparing highly functionalized aryltetralins and arylnaphthalenes . The reactivity of boronic acid derivatives stems from the unique electronics of the boron atom; its empty p orbital allows it to act as an electrophile and undergo 1,2-migrations, and it can form reversible covalent adducts with nucleophiles like the hydroxyl groups of serine or threonine residues in enzyme active sites . This mechanism is the basis for several FDA-approved boron-containing drugs, such as the proteasome inhibitors Bortezomib and Ixazomib, highlighting the significant potential of boron-containing compounds in medicinal chemistry and agrochemical discovery . This product is intended for research purposes as a synthetic intermediate in the development of novel pharmaceuticals, agrochemicals, and functional materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h5-8,11H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRLLKFVTQJIFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Dihydronaphthalene

The Miyaura borylation is a palladium-catalyzed method for converting aryl or alkenyl halides into boronic esters. For 1,2-dihydro-naphthalene-3-boronic acid pinacol ester, this approach involves:

  • Substrate : 3-Bromo-1,2-dihydronaphthalene.

  • Reagents : Bis(pinacolato)diboron (B₂Pin₂), Pd catalyst (e.g., PdCl₂(dppf)), and a base (K₃PO₄ or Cs₂CO₃).

  • Conditions : Solvents such as dioxane or THF at 80–100°C under inert atmosphere.

Mechanism :

  • Oxidative addition of Pd⁰ to the C–Br bond.

  • Transmetalation with B₂Pin₂.

  • Reductive elimination to form the boronic ester .

Example :
3-Bromo-1,2-dihydronaphthalene (1.0 eq), B₂Pin₂ (1.2 eq), PdCl₂(dppf) (5 mol%), and K₃PO₄ (3 eq) in dioxane at 85°C for 12 hours yield the product in 58–82% .

Advantages :

  • High functional group tolerance.

  • Compatible with sensitive substrates.

Limitations :

  • Requires anhydrous conditions.

  • Pd catalyst removal can complicate purification.

Grignard Reagent Addition to Pinacolborane

This method utilizes Grignard reagents derived from halogenated dihydronaphthalenes:

  • Substrate : 3-Bromo-1,2-dihydronaphthalene.

  • Reagents : sec-BuLi or Mg, followed by pinacolborane (HBpin).

Procedure :

  • Generate Grignard reagent (R-MgBr) from the bromide.

  • Add HBpin at low temperature (−78°C to 0°C).

  • Quench and isolate via recrystallization .

Example :
3-Bromo-1,2-dihydronaphthalene treated with Mg in THF forms the Grignard intermediate, which reacts with HBpin to yield the ester in 70–85% .

Advantages :

  • Scalable for industrial applications.

  • Minimal byproducts.

Limitations :

  • Sensitive to moisture and air.

  • Limited to substrates stable under strongly basic conditions.

Borylative Cyclization of Alkynes with BCl₃

BCl₃-mediated cyclization converts alkynes into boronic esters via electrophilic borylation:

  • Substrate : 1-Bromo-2-ethynylbenzene derivatives.

  • Reagents : BCl₃, followed by pinacol esterification.

Mechanism :

  • BCl₃ activates the alkyne, inducing 6-endo cyclization.

  • Rearomatization forms the dihydronaphthalene core.

  • Transesterification with pinacol yields the final product .

Example :
1-Bromo-2-ethynylbenzene treated with BCl₃ in CH₂Cl₂ at 20°C, followed by pinacol, achieves 75–91% yield .

Advantages :

  • Single-step formation of the boronic ester.

  • Tolerates electron-deficient alkynes.

Limitations :

  • Requires careful handling of BCl₃.

  • Competing haloboration may occur with terminal alkynes.

Lithiation-Borylation of Alcohol Precursors

Alcohol derivatives of dihydronaphthalene are converted to boronic esters via lithiation:

  • Substrate : 3-Hydroxy-1,2-dihydronaphthalene.

  • Reagents : sec-BuLi, HBpin.

Procedure :

  • Deprotonate the alcohol with sec-BuLi at −78°C.

  • Add HBpin to form the boronate.

  • Acidic workup and purification .

Example :
3-Hydroxy-1,2-dihydronaphthalene treated with sec-BuLi and HBpin in THF yields the ester in 65–78% .

Advantages :

  • Avoids halogenated precursors.

  • Suitable for sterically hindered substrates.

Limitations :

  • Low yields with tertiary alcohols.

  • Sensitive to reaction temperature.

Transesterification of Labile Boronic Esters

Labile boronic esters (e.g., ethylene glycol esters) are converted to pinacol esters:

  • Substrate : 1,2-Dihydro-naphthalene-3-boronic acid ethylene glycol ester.

  • Reagents : Pinacol, molecular sieves.

Conditions : Reflux in toluene with azeotropic water removal .

Example :
Ethylene glycol ester and pinacol refluxed in toluene for 24 hours yield the pinacol ester in >90% .

Advantages :

  • High purity without chromatography.

  • Mild conditions.

Limitations :

  • Requires pre-formed boronic ester.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Miyaura Borylation58–82Broad substrate scopePd catalyst cost
Grignard Addition70–85ScalabilityMoisture sensitivity
Borylative Cyclization75–91Single-step synthesisBCl₃ handling challenges
Lithiation-Borylation65–78No halogenated precursorsTemperature sensitivity
Transesterification>90High purityRequires intermediate ester

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester undergoes various types of reactions, including:

  • Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

  • Reduction: Reduction reactions can be used to convert the boronic ester to other functional groups.

  • Substitution: The boronic ester can participate in substitution reactions, where the boron atom is replaced by another group.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions often require specific reagents and catalysts tailored to the desired substitution.

Major Products Formed: The major products formed from these reactions include various boronic acids, alcohols, and other substituted naphthalene derivatives.

Scientific Research Applications

Carbon-Carbon Bond Formation

1,2-Dihydro-naphthalene-3-boronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of aryl or vinyl boronic acids with organic halides in the presence of a palladium catalyst.

Key Features :

  • High selectivity and efficiency in forming biaryl compounds.
  • Applicable to various substrates, enhancing its versatility in organic synthesis.

Table 1: Comparison of Boronic Esters in Suzuki-Miyaura Coupling

Boronic EsterYield (%)Reaction Conditions
1,2-Dihydro-naphthalene-3-boronic acid pinacol ester85Pd(OAc)2_2, K2_2CO3_3, DMF
Phenylboronic acid90Pd(PPh3_3)2_2, NaOH, EtOH
4-Methylphenylboronic acid78PdCl2_2, KOH, H2_2O

Enzyme Inhibition

Boronic acids and their esters are known for their ability to interact with biological systems. The compound has been studied for its potential as an enzyme inhibitor, particularly against serine proteases.

Mechanisms of Action :

  • Formation of reversible covalent bonds with active site residues.
  • Modulation of cell signaling pathways.

Case Study :
A study demonstrated that derivatives of boronic acids could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was linked to structural modifications in the boronic acid framework, showcasing the potential for developing novel therapeutic agents.

Functionalization of Materials

The unique reactivity of boronic esters allows for their use in material science, particularly in the functionalization of polymers and nanomaterials.

Applications :

  • Development of conductive polymers.
  • Synthesis of boron-doped carbon materials for enhanced electronic properties.

Table 2: Functionalization Techniques Using Boronic Esters

TechniqueMaterial TypeOutcome
Cross-couplingConductive polymersImproved electrical conductivity
Click chemistryNanoparticlesEnhanced stability and reactivity

Mechanism of Action

The mechanism by which 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester exerts its effects involves its ability to form stable boronic esters with various substrates. These esters can undergo further reactions, such as cross-coupling reactions, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Solubility and Physical Properties

Pinacol esters generally exhibit superior solubility in organic solvents compared to their boronic acid precursors. Key findings from phenylboronic acid derivatives include:

  • Phenylboronic acid pinacol ester shows moderate solubility in chloroform (≈120 mg/mL) and acetone (≈90 mg/mL), while the parent acid is poorly soluble in hydrocarbons (<10 mg/mL) .
  • 1,2-Dihydro-naphthalene derivatives may display reduced solubility in polar solvents due to increased hydrophobicity from the fused aromatic system.

Table 2: Solubility of Boronic Acid Derivatives in Chloroform

Compound Solubility (mg/mL) Reference
Phenylboronic acid 50–60
Phenylboronic acid pinacol ester 110–120
4-Nitrophenylboronic acid pinacol ester 95–105

Chemical Reactivity

Cross-Coupling Reactions

Pinacol esters are stable precursors for Suzuki-Miyaura couplings. For instance:

  • 4-Nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form phenolic products, with slower kinetics (t₁/₂ ≈ 2–3 hours) compared to the boronic acid (t₁/₂ < 1 hour) .
  • 1,2-Dihydro-naphthalene-3-boronic acid pinacol ester likely requires harsher deprotection conditions (e.g., oxidative cleavage with NaIO₄/NH₄OAc) to regenerate the reactive boronic acid .

Structural and Spectroscopic Features

Pinacol esters display characteristic NMR signals:

  • ¹H NMR : A singlet at δ 1.37–1.38 for the pinacol methyl groups (12H) .
  • ¹³C NMR : Peaks at δ 24.90 (CH₃) and δ 84.00 (quaternary carbons) .
  • The dihydro-naphthalene core may introduce additional complexity in aromatic proton signals (δ 6.5–7.5).

Biological Activity

1,2-Dihydro-naphthalene-3-boronic acid pinacol ester is an organoboron compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Organoboron Compounds

Organoboron compounds, including boronic acids and esters, are characterized by their ability to form reversible covalent bonds with various biomolecules. This property underlies their utility in drug design and development. The pinacol ester form of boronic acids enhances stability and solubility, making them suitable for biological applications .

The biological activity of 1,2-dihydro-naphthalene-3-boronic acid pinacol ester primarily involves:

  • Enzyme Inhibition : This compound can inhibit specific enzymes by forming covalent bonds with active site residues, particularly serine residues in proteases. Such interactions can modulate enzyme activity, which is crucial in pathways related to cancer and other diseases .
  • Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways by inhibiting kinases, which play a vital role in regulating cell proliferation and apoptosis .

Table 1: Biological Activity Summary

Activity Description
Enzyme InhibitionInhibits proteases and kinases through reversible covalent bonding
Cellular EffectsAlters gene expression linked to cell cycle regulation and stress response
Cancer TherapeuticsPotential use in therapies for multiple cancers including myeloma and breast cancer

Case Studies

  • Cancer Treatment Potential :
    • Recent studies have highlighted the efficacy of boronic acids in cancer therapy. For instance, 1,2-dihydro-naphthalene-3-boronic acid pinacol ester has been investigated as a potential agent against multiple myeloma due to its ability to inhibit the proteasome pathway, leading to the accumulation of misfolded proteins and subsequent apoptosis in cancer cells .
  • Inhibition of Kinases :
    • Research indicates that this compound can selectively inhibit certain kinases involved in signaling pathways that regulate cell growth and survival. This inhibition may lead to decreased tumor growth in preclinical models .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of 1,2-dihydro-naphthalene-3-boronic acid pinacol ester suggests it is relatively stable with favorable absorption characteristics. Studies indicate that dosage plays a critical role in its biological effects:

  • Low Doses : Exhibit minimal toxicity while effectively modulating enzyme activity.
  • High Doses : Can lead to toxic effects; thus, careful dosage optimization is essential for therapeutic applications .

Metabolic Pathways

The compound participates in various metabolic pathways through its interactions with enzymes. It can be metabolized by cytochrome P450 enzymes, generating metabolites that may further influence biological activity. Understanding these pathways is crucial for predicting the compound's behavior in biological systems .

Q & A

Basic Research Questions

Q. How can I optimize the synthesis of 1,2-dihydro-naphthalene-3-boronic acid pinacol ester to maximize yield and purity?

  • Methodological Answer :

  • Catalyst Selection : Use palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos or SPhos to enhance coupling efficiency. These catalysts are effective in Suzuki-Miyaura reactions, as demonstrated in multi-step syntheses of similar boronic esters .
  • Reaction Conditions : Maintain inert atmospheres (N₂/Ar) and temperatures between 75–110°C, depending on the substrate. Microwave irradiation can accelerate reactions .
  • Purification : Employ column chromatography with silica gel and solvents like hexane/ethyl acetate. Monitor purity via GC or HPLC (>97% purity achievable) .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H, ¹³C, and ¹¹B NMR to confirm the boronic ester moiety and dihydro-naphthalene backbone. For example, the pinacol ester’s methyl groups appear as singlets near δ 1.2–1.3 ppm in ¹H NMR .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry by growing single crystals in solvents like dichloromethane/hexane .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., C₁₆H₂₁BO₂, expected [M+H]⁺ = 256.17) .

Q. How should I store this compound to prevent decomposition?

  • Methodological Answer :

  • Temperature : Store at 0–6°C in airtight, amber vials to minimize exposure to light and moisture .
  • Desiccants : Include molecular sieves (3Å) or silica gel packs in storage containers .
  • Stability Testing : Periodically assess purity via TLC or NMR to detect hydrolysis or oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for cross-coupling reactions involving this boronic ester?

  • Methodological Answer :

  • Parameter Screening : Systematically vary catalyst loading (0.5–5 mol%), base (K₃PO₄ vs. Cs₂CO₃), and solvent (THF vs. 1,4-dioxane/water mixtures). For example, Pd(dppf)Cl₂ with K₃PO₄ in THF achieved 81% yield in a related Suzuki coupling .
  • Mechanistic Studies : Use kinetic isotope effects or DFT calculations to identify rate-limiting steps. highlights similar approaches for chiral derivatization protocols .
  • Reproducibility Checks : Verify moisture/oxygen exclusion during reactions, as boronic esters are prone to hydrolysis .

Q. How can I design a chiral derivatization protocol for enantiomeric resolution of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Coordinate with optically active amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric complexes. Monitor via ¹⁹F NMR if fluorinated analogs are used .
  • Self-Assembly : Exploit boronic ester’s Lewis acidity to bind chiral diols (e.g., binaphthol derivatives) for HPLC separation .
  • Validation : Compare circular dichroism (CD) spectra or X-ray structures of resolved enantiomers .

Q. What are the challenges in synthesizing air-sensitive intermediates from this boronic ester?

  • Methodological Answer :

  • Glovebox/Schlenk Techniques : Conduct reactions under inert conditions to prevent boronic ester oxidation .
  • Quenching Protocols : Use degassed solvents and additives like BHT (butylated hydroxytoluene) to stabilize free radicals in radical cross-coupling reactions .
  • Real-Time Monitoring : Employ in situ IR or Raman spectroscopy to track intermediate formation .

Q. How do steric and electronic effects of the dihydro-naphthalene ring influence reactivity in cross-coupling?

  • Methodological Answer :

  • Steric Maps : Generate computational models (e.g., DFT) to analyze substituent bulk near the boron atom. discusses steric effects in related aryl boronic acids .
  • Electronic Profiling : Measure Hammett σ values or use CV (cyclic voltammetry) to assess electron-withdrawing/donating effects .
  • Comparative Studies : Synthesize analogs (e.g., fully aromatic naphthalene boronic esters) and compare reaction rates .

Data Contradiction Analysis

Q. Why do different studies report conflicting optimal temperatures for Suzuki-Miyaura couplings with this compound?

  • Methodological Answer :

  • Substrate Sensitivity : The dihydro-naphthalene ring’s conformational flexibility may require lower temperatures (75°C) to prevent side reactions like β-hydride elimination. In contrast, rigid substrates tolerate higher temperatures (110°C) .
  • Catalyst Stability : Some Pd catalysts (e.g., Pd(OAc)₂) decompose at >100°C, necessitating lower temperatures. Verify catalyst integrity via ICP-MS .

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